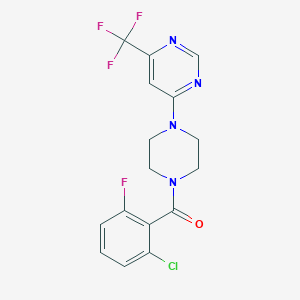![molecular formula C21H21BrN2O4 B2605896 3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883085-27-6](/img/structure/B2605896.png)
3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound was synthesized from 4-bromobenzaldehyde and 4-hydroxycoumarin in a glacial acetic acid at reflux . Green protocols for the syntheses of similar compounds have been developed using biocatalyst, CAL-B (lipase), carried at room temperature under stirring .Molecular Structure Analysis
The title compound crystallizes in the monoclinic system, space group P2 1/c, with cell constants a = 10.256(2)Å, b = 10.2341(17)Å, c = 19.839(5)Å, β= 93.61(2)˚, V = 2078.1(8)Å3 and Z = 4, R1 = 0.0588 .Scientific Research Applications
Antioxidant Activity
AKOS002919380 demonstrates potent antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have investigated its potential in preventing oxidative damage associated with various diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer .
Anti-Inflammatory Effects
Inflammation is a common factor in many diseases. AKOS002919380 has been studied for its anti-inflammatory effects. By modulating inflammatory pathways, it may help mitigate conditions such as arthritis, inflammatory bowel disease, and even skin disorders .
Neuroprotection
The compound’s unique structure suggests possible neuroprotective properties. Researchers have explored its potential in preventing neuronal damage, enhancing cognitive function, and reducing the risk of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-Cancer Activity
AKOS002919380 has attracted attention due to its anti-cancer potential. Studies have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It may inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways .
Metal Chelation
Chelating agents bind to metal ions, influencing their availability and reactivity. AKOS002919380 contains hydroxyl groups that can chelate metal ions. Researchers have explored its metal-binding properties, which could have implications in treating heavy metal toxicity or as an adjunct therapy in metal-related diseases .
Photoprotective Properties
The compound’s structure suggests potential photoprotective effects. It may shield skin cells from UV radiation-induced damage, reducing the risk of skin cancer and premature aging. Researchers have investigated its use in sunscreen formulations and skincare products .
These applications highlight the versatility of AKOS002919380 and its potential impact across diverse scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound. If you’d like more detailed information on any specific application, feel free to ask! 😊
properties
IUPAC Name |
3-[(3-bromophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-11-8-15(25)18(20(27)23(11)3)17(13-6-5-7-14(22)10-13)19-16(26)9-12(2)24(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAVAJWVWQFVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)Br)C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

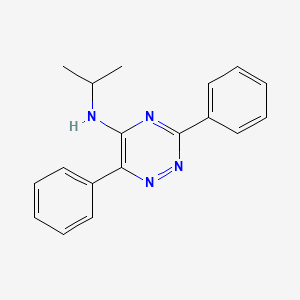
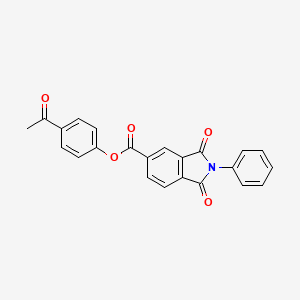
![3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2605815.png)
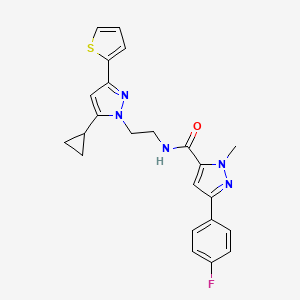
![N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B2605820.png)
![2-(2-Fluorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2605824.png)
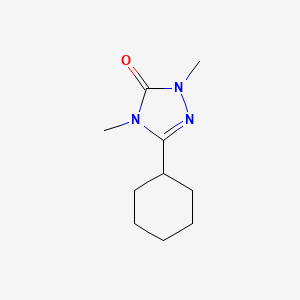
![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2605829.png)
![7-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2605833.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)
